molecular formula C15H25N3 B3234949 1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine CAS No. 1353985-38-2

1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine

Cat. No.: B3234949
CAS No.: 1353985-38-2
M. Wt: 247.38 g/mol
InChI Key: VPGCATPJUSKIPV-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine is a synthetic organic compound featuring a piperidine core substituted with a 2-aminoethyl chain and a benzyl-methylamine group. This structure is of significant interest in medicinal chemistry research, particularly in the development of ligands for central nervous system (CNS) targets. The 1-(2-aminoethyl)piperidine scaffold is a recognized pharmacophore in neuropharmacology. Research indicates that this core structure is effective for creating novel bioactive compounds. For instance, derivatives based on the 4-(2-aminoethyl)piperidine core have been identified as potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for treating psychiatric disorders such as schizophrenia . Another key research area for related 1-benzylpiperidine derivatives is the design of multitarget-directed ligands for complex neurodegenerative diseases. These compounds are investigated for their dual inhibitory activity against acetylcholinesterase (AChE) and the serotonin transporter (SERT), aiming to address both cognitive deficits and depressive symptoms in conditions like Alzheimer's disease . Given its structural features, this chemical is supplied as a high-purity intermediate for research and development purposes. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex pharmaceutical candidates. Researchers are exploring its potential application across various domains, including neuroscience and neuropharmacology. Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(12-14-6-3-2-4-7-14)15-8-5-10-18(13-15)11-9-16/h2-4,6-7,15H,5,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGCATPJUSKIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210910
Record name 1-Piperidineethanamine, 3-[methyl(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353985-38-2
Record name 1-Piperidineethanamine, 3-[methyl(phenylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353985-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanamine, 3-[methyl(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine can be achieved through several synthetic routes. One common method involves the reductive amination of N-benzyl-N-methylpiperidin-3-one with 2-aminoethylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include an inert atmosphere and a solvent such as methanol or ethanol to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Condensation: Condensation reactions with carbonyl compounds can lead to the formation of imines or Schiff bases. These reactions are typically catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It can be used in assays to investigate receptor binding and enzyme inhibition.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine with analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP* (Predicted) Solubility
This compound Piperidine N-benzyl, N-methyl, 2-aminoethyl 261.41 ~2.5 Moderate (polar)
1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine (Ev10) Piperidine N,N-dimethyl, 2-aminoethyl 171.29 ~1.8 High
(3S)-1-(2-Aminoethyl)-N-benzyl-N-ethylpiperidin-3-amine (Ev7) Piperidine N-benzyl, N-ethyl, 2-aminoethyl 275.42 ~3.0 Low
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine (Ev2) Piperazine Thiazol-5-yl, n-propyl ~350 (estimated) ~2.2 Moderate

*LogP: Predicted using fragment-based methods.

Key Observations :

  • Core Heterocycle : Piperazine derivatives (Ev2) exhibit higher polarity than piperidine analogs due to the additional nitrogen atom.
  • Aromatic vs. Aliphatic Groups : The benzyl group in the target compound contributes to π-π stacking interactions, which may enhance receptor binding compared to purely aliphatic analogs (Ev10).

Pharmacological Activity and Structure-Activity Relationships (SAR)

H₃ Receptor Antagonists ()
  • Thiazole Derivatives: 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine (Ev2) showed pA₂ = 8.27, indicating high potency as an H₃ antagonist. The thiazol-5-yl group conferred greater activity than thiazol-4-yl analogs, likely due to optimized hydrogen bonding or steric effects .
  • This highlights the interplay between substituent positioning and chain length .
5-HT₆ Receptor Ligands ()
  • Aminoethyl Pharmacophore: Compounds like 1-(2-aminoethyl)-3-arylsulfonyl-1H-indoles exhibit high 5-HT₆ affinity (Ki < 10 nM). The aminoethyl group is critical for binding, suggesting a similar role in the target compound .
Target Compound’s Inferred SAR
  • Benzyl Group : Likely enhances receptor binding via aromatic interactions, as seen in H₃ antagonists (Ev2).
  • Methyl vs. Ethyl Substitution : N-Methyl (target) may offer metabolic stability over N-ethyl (Ev7) due to reduced cytochrome P450 susceptibility.

Biological Activity

1-(2-Aminoethyl)-N-benzyl-N-methylpiperidin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine core substituted with an aminoethyl group and a benzyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C15H22N2\text{C}_{15}\text{H}_{22}\text{N}_{2}

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways and cellular responses. It has been noted for its potential as an antagonist at certain receptor sites, which could modulate neurotransmitter release and activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways. For instance, studies indicate that similar piperidine derivatives exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .

Antitumor Effects

Research has demonstrated that derivatives of piperidine compounds exhibit antitumor properties. In vitro studies using the MDA-MB-231 breast cancer cell line showed a significant reduction in cell viability when treated with related compounds at concentrations around 10 μM . This suggests potential applications in cancer therapy.

Neuroprotective Properties

This compound has been explored for its neuroprotective effects. Its ability to inhibit AChE indicates potential use in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

Study 1: Antitumor Activity

In a study assessing the antitumor efficacy of piperidine derivatives, the compound was tested against various cancer cell lines. Results indicated a 55% decrease in viability of MDA-MB-231 cells after three days of treatment, demonstrating its potential as an anticancer agent .

Study 2: Neuroprotective Activity

Another study focused on the inhibition of AChE by piperidine derivatives similar to this compound. The results highlighted the compound's ability to improve cognitive function in animal models, suggesting its role as a therapeutic agent in neurodegenerative diseases .

Data Tables

Biological Activity Effect Concentration Tested Cell Line/Model
AntitumorDecreased viability by 55%10 μMMDA-MB-231
AChE InhibitionSignificant inhibitionVariesNeurodegenerative models

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example:

  • Step 1: React a piperidin-3-amine derivative with a benzyl halide under basic conditions (e.g., K₂CO₃) to introduce the N-benzyl group.
  • Step 2: Introduce the 2-aminoethyl moiety via nucleophilic substitution or reductive amination. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) may enhance reaction efficiency .
    Characterization:
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and purity.
  • UV-Vis Spectroscopy: Monitors electronic transitions in functional groups .

Q. How do reaction conditions (pH, solvent, temperature) influence the stability and reactivity of this compound?

Methodological Answer:

  • pH: Basic conditions (pH > 8) stabilize the amine groups but may promote hydrolysis in polar solvents. Acidic conditions (pH < 5) could protonate the amine, altering reactivity in nucleophilic substitutions .
  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility for reactions, while non-polar solvents (e.g., toluene) improve selectivity in alkylation steps.
  • Temperature: Elevated temperatures (80–120°C) accelerate reactions but may degrade thermally sensitive intermediates. Controlled microwave heating reduces side reactions .

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Computational Modeling: Use density functional theory (DFT) to map electron density around the aminoethyl and benzyl groups, predicting binding affinities.
  • Kinetic Studies: Perform stopped-flow experiments to measure reaction rates with biomimetic nucleophiles (e.g., glutathione) under physiological conditions.
  • Isotopic Labeling: Track metabolic pathways using ¹⁵N-labeled aminoethyl groups in cell-based assays .

Q. How can researchers design experiments to evaluate the compound’s potential in central nervous system (CNS) drug development?

Methodological Answer:

  • In Vitro Assays: Test affinity for CNS targets (e.g., serotonin or dopamine receptors) using radioligand binding assays.
  • Blood-Brain Barrier (BBB) Permeability: Employ parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models.
  • In Vivo Studies: Use rodent models to assess pharmacokinetics (e.g., bioavailability, half-life) and behavioral effects (e.g., locomotor activity) .

Q. What strategies address contradictions in reported biological activity data for piperidine derivatives?

Methodological Answer:

  • Meta-Analysis: Systematically compare datasets across studies, focusing on variables like assay type (e.g., cell-free vs. cell-based) and compound purity.
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified substituents (e.g., fluorinated benzyl groups) to isolate contributing factors.
  • Reproducibility Checks: Validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .

Q. How can the compound’s stability be optimized for long-term storage in research settings?

Methodological Answer:

  • Degradation Studies: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., oxidation of the aminoethyl group).
  • Formulation: Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Q. What advanced techniques resolve stereochemical uncertainties in derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • X-ray Crystallography: Determine absolute configuration by co-crystallizing with a heavy atom (e.g., bromine-substituted analogs).
  • Circular Dichroism (CD): Correlate optical activity with computational models of predicted stereoisomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine
Reactant of Route 2
1-(2-aminoethyl)-N-benzyl-N-methylpiperidin-3-amine

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